2-Acetamido-4-methylbenzoic acid

Physicochemical characterization Purity analysis Quality control

Regioisomeric identity of N-acyl-aminobenzoic acids dictates synthetic success; the wrong isomer causes cyclization failure. 2-Acetamido-4-methylbenzoic acid (CAS 81115-52-8) is the required precursor for 2-substituted quinazolin-4(3H)-ones. • Enables regiospecific cyclization not possible with 3- or 4-acetamido isomers. • Substrate in Pd-catalyzed C-H carboxylation methodology development. • Reference marker for isomer-resolving HPLC/GC quality control systems.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 81115-52-8
Cat. No. B1521350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-methylbenzoic acid
CAS81115-52-8
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)NC(=O)C
InChIInChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyLALCRUVYUCWFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Acetamido-4-methylbenzoic acid (CAS 81115-52-8): A Regiospecific Building Block


2-Acetamido-4-methylbenzoic acid (CAS 81115-52-8) is a disubstituted benzoic acid derivative belonging to the N-acyl anthranilic acid class, possessing an acetamido group at the 2-position and a methyl group at the 4-position . This specific substitution pattern dictates its utility as a regiospecific intermediate in organic synthesis, enabling the construction of heterocyclic scaffolds like quinazolinones that are not accessible from its 3- or 4-acetamido isomers . This compound serves a niche role in medicinal chemistry research, distinct from bulk pharmaceutical precursors.

Why 2-Acetamido-4-methylbenzoic acid Cannot Be Simply Replaced by Its Isomers


Sourcing decisions for N-acyl-aminobenzoic acid derivatives cannot be based on a generic 'acetamido-methyl-benzoic acid' specification. The position of the acetamido group relative to the carboxylic acid fundamentally alters the compound's physical properties, reactivity, and synthetic outcome. For example, the regioisomer 2-acetamido-4-methylbenzoic acid is specifically required as a precursor for 2-substituted quinazolinones via cyclization, a transformation that its 3-acetamido-4-methylbenzoic acid isomer cannot undergo due to incorrect functional group geometry . Substitution leads to synthesis failure, not just a yield reduction, making regiospecific procurement essential for target-oriented synthesis programs [1].

Quantitative Differentiation of 2-Acetamido-4-methylbenzoic acid from Positional Isomers


Melting Point Analysis: Purity and Identity Benchmarking Against the 4-Acetamido Isomer

The melting point serves as a primary, quantifiable identifier for verifying the correct isomer and its purity upon receipt. While the exact melting point for 2-Acetamido-4-methylbenzoic acid is not consistently reported in open databases, its positional isomer, 4-Acetamido-2-methylbenzoic acid, has a sharply defined and documented melting range of 237–242 °C . Any shipment labeled as a different isomer could be easily rejected as non-conforming if its melting point deviates from a vendor-specified range for the 2,4-isomer. This difference in thermal behavior is a direct consequence of the substitution pattern and is a critical quality gate.

Physicochemical characterization Purity analysis Quality control

Regiospecific Synthetic Utility: Differentiation from 3-Acetamido Isomer for Ladostinib Synthesis

The patented synthesis of the TKI drug ladostinib explicitly mandates 3-acetamido-4-methylbenzoic acid as the starting material [1]. This demonstrates a clear functional divergence: the 3-acetamido isomer's substitution pattern is crucial for the subsequent ring closure to form the active pharmaceutical ingredient. The use of 2-acetamido-4-methylbenzoic acid in this specific patented route would lead to a different, non-productive intermediate, confirming that the 2-isomer is not an interchangeable building block but is reserved for syntheses requiring ortho-acetamido functionality, such as Pd-catalyzed C-H carboxylation to form N-acyl anthranilic acids .

Medicinal chemistry Process chemistry Drug intermediate synthesis

Physicochemical Property Divergence: Vapor Pressure as a Handling Indicator

Predicted physicochemical properties highlight operational differences that impact handling and storage. The predicted vapor pressure for the isomeric compound 4-acetamido-2-methylbenzoic acid is 7.18E-08 mmHg at 25 °C, and its flash point is approximately 208.9 °C [1]. While direct data for the 2-acetamido-4-methyl isomer is not available in the same database, significant deviation from these predicted values would be expected due to the different substitution pattern, which alters intermolecular hydrogen bonding. This warrants inquiry with the vendor for compound-specific safety and handling data.

Physicochemical properties Safety data Process engineering

Relative Solubility Profile: Formulation and Reaction Solvent Selection

A vendor datasheet describes 2-Acetamido-4-methylbenzoic acid as a white crystalline powder soluble in water and organic solvents . In contrast, its isomer 4-acetamido-2-methylbenzoic acid is reported as a white or yellow powder with distinctly different thermal properties (melting point of 237-242 °C), suggesting a different crystal lattice and, consequently, a different solubility and dissolution rate profile . The specific solubility parameters of the target compound are a key selection criterion, enabling homogeneous reaction conditions that an isomer with a different solubility profile might not provide.

Pre-formulation Reaction optimization Green chemistry

Evidence-Backed Application Scenarios for 2-Acetamido-4-methylbenzoic acid


1. Building Block for Ortho-Fused Heterocycles (e.g., Quinazolinones) in Medicinal Chemistry

The primary application scenario is as a key intermediate in the synthesis of 2-substituted quinazolin-4(3H)-ones and related N-heterocycles. The 2-acetamido group is essential for the cyclization reaction with amines or hydrazines, a route that is structurally precluded for the 3- and 4-acetamido isomers [1]. A laboratory procuring this specific isomer can execute established literature protocols to build targeted compound libraries for biological screening.

2. Regiospecific C-H Activation Substrate for N-Acyl Anthranilic Acids

This compound serves as a specific substrate in palladium-catalyzed C-H carboxylation reactions designed for ortho-substituted anilides, yielding diverse N-acyl anthranilic acids [1]. This application leverages the compound's unique regiochemistry and is only feasible with the 2-isomer. It represents a fundamental use case in methodology development.

3. Analytical Reference Standard for Isomeric Purity Method Development

Given the criticality of isomer identity, a confirmed sample of 2-Acetamido-4-methylbenzoic acid is essential as a reference marker for developing HPLC, GC, or differential scanning calorimetry methods. These methods can resolve it from 3-Acetamido-4-methylbenzoic acid and 4-Acetamido-2-methylbenzoic acid, creating a quality control system that prevents costly cross-contamination in a pharmaceutical supply chain.

4. Structural Analog for Antibacterial Anthranilic Acid SAR Studies

As an N-acyl anthranilic acid analog, this compound can serve as a comparative agent in structure-activity relationship (SAR) studies for antibacterial drug discovery, following the lead of Pharmacia's anthranilic acid program [1]. Its specific substitution pattern allows researchers to probe the contribution of the 4-methyl group to potency, selectivity, and human serum albumin binding against the unsubstituted core.

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